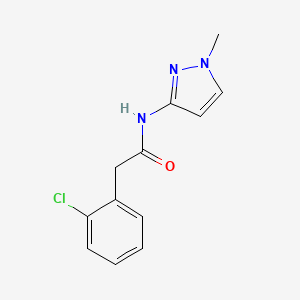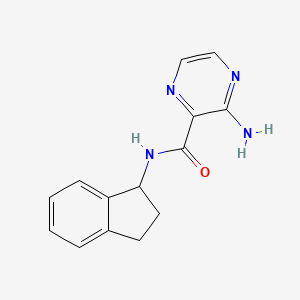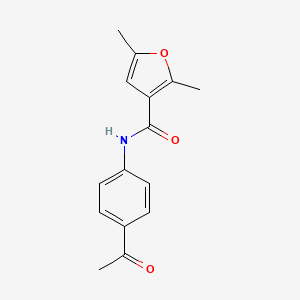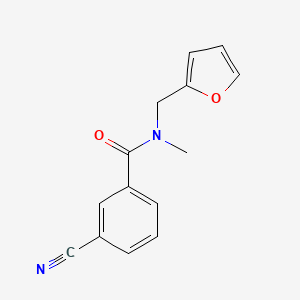
2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide, also known as CPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPP belongs to the class of compounds known as pyrazolones and has been shown to exhibit analgesic and anti-inflammatory properties.
作用機序
The mechanism of action of 2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide is not fully understood, but it is thought to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the endocannabinoid system. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation. By inhibiting COX-2, 2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide may reduce pain and inflammation. The endocannabinoid system is a complex signaling system that is involved in the regulation of various physiological processes, including pain, inflammation, and mood. 2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has been shown to modulate the endocannabinoid system, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has been shown to exhibit analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, 2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has been studied for its potential effects on the central nervous system, including its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One advantage of 2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide is its well-established synthesis method, which makes it readily available for scientific research purposes. Additionally, 2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has been extensively studied for its potential therapeutic applications, which makes it an attractive candidate for further investigation. However, one limitation of 2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide is its potential toxicity, which may limit its use in vivo.
将来の方向性
There are several future directions for the investigation of 2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide. One direction is the further elucidation of its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is the investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the development of derivatives of 2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide may lead to compounds with improved pharmacological properties. Overall, the investigation of 2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has the potential to lead to the development of novel therapeutics for a variety of diseases and conditions.
合成法
The synthesis of 2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide involves the reaction of 2-chlorobenzoyl chloride with 1-methyl-3-pyrazolone in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with an amine such as methylamine to yield 2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide. The synthesis of 2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has been well-established in the literature, and it is readily available for scientific research purposes.
科学的研究の応用
2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit analgesic and anti-inflammatory properties in animal models of pain and inflammation. 2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-16-7-6-11(15-16)14-12(17)8-9-4-2-3-5-10(9)13/h2-7H,8H2,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAUNNLIMQMUAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(1-methylpyrazol-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-dimethyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide](/img/structure/B7457335.png)

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide](/img/structure/B7457352.png)
![N-(furan-2-ylmethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457357.png)
![[1-(2-Methylfuran-3-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7457363.png)

![N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B7457372.png)


![N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457394.png)
![4-butyl-3-[(3-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-one](/img/structure/B7457404.png)


